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Compound of Interest

Compound Name: N-Nitrosometoprolol

Cat. No.: B8145643

Application Note and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of various cardiovascular
conditions. As with all pharmaceutical products, ensuring the purity and safety of the active
pharmaceutical ingredient (API) is paramount. N-Nitrosometoprolol has been identified as a
potential genotoxic impurity that can form during the synthesis, formulation, or storage of
metoprolol-containing products.[1][2] Regulatory bodies such as the U.S. Food and Drug
Administration (FDA) and the European Medicines Agency (EMA) have established strict
guidelines for the control of nitrosamine impurities in pharmaceuticals due to their potential
carcinogenic risk.[3][4] This document provides detailed application notes and protocols for the
use of N-Nitrosometoprolol as a reference standard in impurity profiling, enabling accurate
detection and quantification to ensure product quality and patient safety.

N-Nitrosometoprolol is a nitroso derivative of the secondary amine present in the metoprolol
structure.[5] Its presence in the final drug product must be carefully monitored and controlled to
comply with regulatory limits. The use of a well-characterized N-Nitrosometoprolol reference
standard is essential for the development and validation of analytical methods, quality control
applications, and stability studies.

Chemical and Physical Properties
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A thorough understanding of the chemical and physical properties of the N-Nitrosometoprolol
reference standard is critical for its proper handling, storage, and use in analytical procedures.

Property Value Reference

N-(2-hydroxy-3-(4-(2-
Chemical Name methoxyethyl)phenoxy)propyl)-
N-isopropylnitrous amide

N-Nitroso Metoprolol, 1-[4-(2-
methoxyethyl)phenoxy]-3-[(1-

Synonyms i )
methylethyl)nitrosoamino]-2-
propanol

CAS Number 138768-62-4

Molecular Formula C15H24N204

Molecular Weight 296.36 g/mol

Appearance White to Off-White Solid

Purity >90% (mixture of isomers)

Formation of N-Nitrosometoprolol

N-Nitrosometoprolol can form from the reaction of metoprolol with nitrosating agents. This
reaction typically involves the secondary amine group in the metoprolol molecule and a source
of nitrous acid, which can be formed from nitrites under acidic conditions.

Metoprolol Nitrosation Reaction
(Secondary Amine)

[
I N-Nitrosometoprolol
Nitrosating Agents
(e.g., Nitrous Acid)

Click to download full resolution via product page

Figure 1: Formation pathway of N-Nitrosometoprolol from Metoprolol.
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Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies have set stringent limits for nitrosamine impurities in drug products to
mitigate potential health risks. These limits are often expressed as an acceptable daily intake
(Al). For nitrosamines where specific data is lacking, a class-specific limit may be applied. The
FDA, for instance, has set a general acceptable intake limit for total nitrosamines of 26.5
ng/day if more than one is present. For specific nitrosamines, the limits can vary; for example,
the limit for NDMA is 96 ng/day. Manufacturers are required to perform risk assessments and, if
a risk is identified, conduct testing to ensure that nitrosamine impurity levels are below the
recommended limits.

Experimental Protocols

The following protocols outline the use of N-Nitrosometoprolol reference standard for the
development and validation of an analytical method for its quantification in metoprolol drug
substances and products. The method described is based on ultra-high-performance liquid
chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and selective
technique for trace-level analysis.

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of the N-Nitrosometoprolol reference standard
for calibration and system suitability testing.

Materials:

N-Nitrosometoprolol reference standard

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Formic acid, LC-MS grade

Deionized water, 18.2 MQ-cm

Class A volumetric flasks and pipettes
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Procedure:

e Primary Stock Solution (e.g., 100 pg/mL): Accurately weigh a suitable amount of N-
Nitrosometoprolol reference standard and dissolve it in a known volume of methanol in a
volumetric flask.

 Intermediate Stock Solution (e.g., 1 pg/mL): Dilute the primary stock solution with a suitable
diluent (e.g., 50:50 acetonitrile:water) to obtain an intermediate stock solution.

» Working Standard Solutions: Prepare a series of calibration standards by serially diluting the
intermediate stock solution to cover the desired concentration range (e.g., 0.05 to 50 ng/mL).
The diluent should be the same as the initial mobile phase composition.

Sample Preparation

Objective: To extract N-Nitrosometoprolol from the drug substance or product matrix with
minimal interference.

Materials:

Metoprolol drug substance or drug product

Diluent (e.g., 0.1% formic acid in water/methanol)

Vortex mixer

Centrifuge

Syringe filters (e.g., 0.22 um PVDF)

Procedure:

Accurately weigh a specified amount of the metoprolol sample into a centrifuge tube.

Add a known volume of diluent.

Vortex the sample for a specified time to ensure complete dissolution.

Centrifuge the sample to pellet any undissolved excipients.
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« Filter the supernatant through a syringe filter into an HPLC vial for analysis.

UHPLC-MS/MS Method for Quantification

Objective: To separate and quantify N-Nitrosometoprolol in the prepared samples.
Instrumentation:

o UHPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:

e Column: Acquity HSS T3 (3.0 x 100 mm, 1.8 pum) or equivalent.

e Mobile Phase A: 0.1% Formic acid in water.

» Mobile Phase B: Methanol or Acetonitrile.

o Gradient Elution: A suitable gradient to separate N-Nitrosometoprolol from the metoprolol
API and other potential impurities.

e Flow Rate: 0.4 mL/min

e Column Temperature: 40 °C

e Injection Volume: 5 pL

Mass Spectrometry Conditions:

 lonization Mode: Electrospray lonization (ESI), Positive

e Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product
ion transitions for N-Nitrosometoprolol.

e Source Parameters: Optimize source temperature, gas flows, and voltages for maximum
signal intensity.

Method Validation and Performance
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A validated analytical method is crucial for reliable impurity profiling. Key validation parameters

and typical performance data are summarized below.

Validation Typical Example
e Reference
Parameter Specification Performance Data
No interference at the No significant peaks
Specificity retention time of N- observed in blank and

Nitrosometoprolol

placebo samples

Linearity (R?) >0.99 0.9978 - 0.9999
Limit of Detection

Reportable 0.02-1.2 ppb
(LOD)
Limit of Quantification

Reportable 2-20 ppb
(LOQ)
Accuracy (%

80 - 120% 64.1% - 113.3%
Recovery)
Precision (%RSD) <15% Reportable

Experimental Workflow for Impurity Profiling

The following diagram illustrates the overall workflow for the analysis of N-Nitrosometoprolol

in a pharmaceutical sample.
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Figure 2: Experimental workflow for N-Nitrosometoprolol impurity profiling.

Conclusion
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The control of N-Nitrosometoprolol is a critical aspect of ensuring the quality and safety of
metoprolol-containing pharmaceuticals. The use of a well-characterized N-Nitrosometoprolol
reference standard is indispensable for the accurate and reliable quantification of this potential
impurity. The protocols and information provided in this application note offer a comprehensive
guide for researchers, scientists, and drug development professionals to establish robust
analytical methods for impurity profiling, thereby ensuring compliance with global regulatory
standards and safeguarding public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Nitroso Metoprolol | CAS 138768-62-4 | Cayman Chemical | Biomol.com [biomol.com]

2. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity
Standards [chemicea.com]

3. resolvemass.ca [resolvemass.ca]

4. artixio.com [artixio.com]

5. veeprho.com [veeprho.com]

To cite this document: BenchChem. [N-Nitrosometoprolol: A Reference Standard for Impurity
Profiling in Metoprolol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8145643#n-nitrosometoprolol-reference-standard-for-
impurity-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8145643?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8145643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

